molecular formula C20H18N4O4S B2372282 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 457651-76-2

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2372282
CAS No.: 457651-76-2
M. Wt: 410.45
InChI Key: BBFGDURMUHHYQA-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antimicrobial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonyl group to the phenyl ring.

    Coupling Reaction: The coupling of the sulfonated phenyl ring with the pyrimidinyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in bacterial folate synthesis, inhibiting their activity and thus preventing bacterial growth.

    Pathways Involved: It interferes with the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: A sulfonamide antibiotic with a similar structure but different substituents.

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections.

Uniqueness

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and pyrimidinyl moieties contribute to its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFGDURMUHHYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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